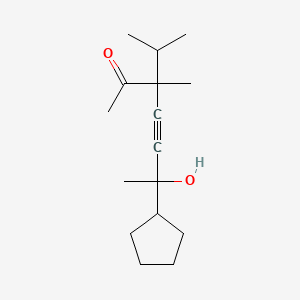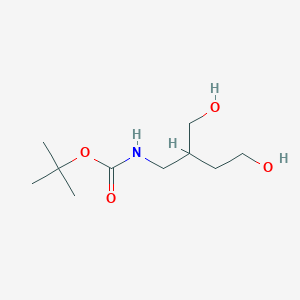
N-Boc-2-aminomethyl-butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-aminomethyl-butane-1,4-diol is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.281 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-aminomethyl-butane-1,4-diol typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of 2-aminomethyl-butane-1,4-diol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-aminomethyl-butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Free amine (2-aminomethyl-butane-1,4-diol).
Aplicaciones Científicas De Investigación
N-Boc-2-aminomethyl-butane-1,4-diol is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a building block for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of N-Boc-2-aminomethyl-butane-1,4-diol involves its role as a protected amino alcohol. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein binding .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-1,4-butanediamine: Similar in structure but with two amino groups instead of one.
N-Boc-2-aminoethanol: Contains a shorter carbon chain and only one hydroxyl group.
N-Boc-2-amino-1-butanol: Similar structure but with only one hydroxyl group.
Uniqueness
N-Boc-2-aminomethyl-butane-1,4-diol is unique due to its combination of a Boc-protected amino group and two hydroxyl groups, making it a versatile intermediate for various synthetic applications .
Propiedades
Número CAS |
889942-37-4 |
|---|---|
Fórmula molecular |
C10H21NO4 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl N-[4-hydroxy-2-(hydroxymethyl)butyl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-6-8(7-13)4-5-12/h8,12-13H,4-7H2,1-3H3,(H,11,14) |
Clave InChI |
KOCCEKCOHNJSHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
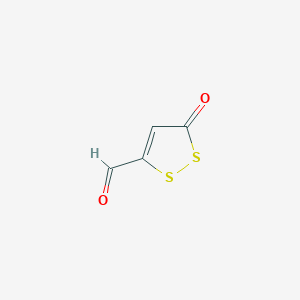

![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)

![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)

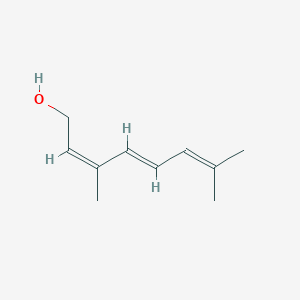
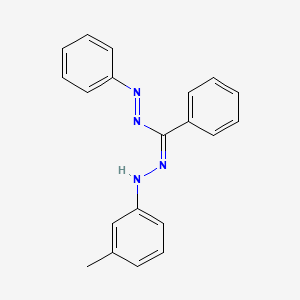
![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)
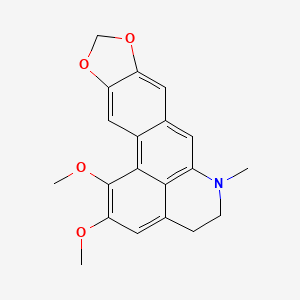
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
